Simulanol
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Overview
Description
Simulanol is a guaiacyl lignin that is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a member of 1-benzofurans, a guaiacyl lignin, a member of phenols, a primary alcohol and a dimethoxybenzene. It derives from a coniferol and a sinapyl alcohol.
Scientific Research Applications
1. Chemical and Pharmaceutical Research
Simulanol, identified as (-)-simulanol, is a significant compound isolated from the stem wood of Formosan Zanthoxylum simulans. This chemical has been studied for its anti-platelet aggregation activity, demonstrating potential pharmaceutical applications. The isolation and analysis of this compound contribute to the understanding of natural product chemistry and drug discovery processes (Yang et al., 2002).
2. Biomimetic Research
The synthesis of simulenoline, an alkaloid derived from the roots of Zanthoxylum simulans, has been reported. This process involves singlet-oxygen ene-reactions and provides insights into biomimetic synthesis methods. This research has implications for understanding natural product synthesis and developing new synthetic methodologies (Riveira, 2020).
3. Botanical and Nutritional Studies
Research on the sim fruit (Rhodomyrtus tomentosa), which contains stilbenes like piceatannol, offers insights into the nutritional and health-promoting aspects of plants. This research highlights the potential of under-utilized plant species in Southeast Asia as sources of health-promoting fruits (Lai et al., 2013).
4. Educational and Laboratory Simulation
This compound's name appears to be associated with simulation technologies in educational contexts. For instance, the SimuLab computer-based learning environment, not directly linked to the chemical compound this compound, is used to simulate laboratory assignments in chemistry education. This technology aids in developing experimental and analytical skills among students (Josephsen & Kosminska Kristensen, 2006).
Properties
Molecular Formula |
C21H24O7 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H24O7/c1-25-16-9-13(10-17(26-2)19(16)24)20-15(11-23)14-7-12(5-4-6-22)8-18(27-3)21(14)28-20/h4-5,7-10,15,20,22-24H,6,11H2,1-3H3/b5-4+ |
InChI Key |
SGRRPSBKBJVKJE-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)/C=C/CO |
SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)C=CCO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)C=CCO |
Synonyms |
4-(3-hydroxymethyl-5-((E)-3-hydroxypropenyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2,6-dimethoxy-phenol simulanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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